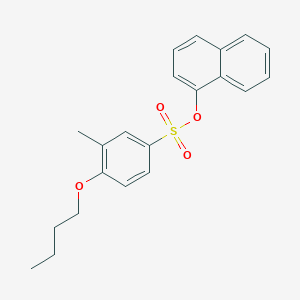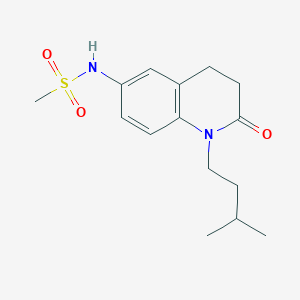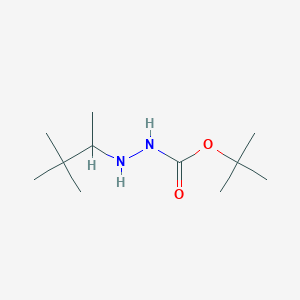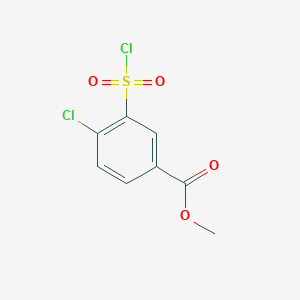
Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate” is a chemical compound with the empirical formula C23H21NO6 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The crystal structure of this compound has been studied . The compound is triclinic with a = 7.624 (4) Å, b = 9.197 (5) Å, c = 15.058 (5) Å, α = 94.13 (3)°, β = 102.27 (3)°, γ = 106.72 (3)°, V = 977.9 (8) Å .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 291.37 . The compound’s InChI key is AIKLQCJSBQOIDZ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate has been explored for its anticancer properties, particularly in overcoming drug resistance in cancer cells. A study by Das et al. (2009) demonstrated that its analogue, ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, shows low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells. It is particularly effective in killing drug-resistant cancer cells, suggesting its promise as a treatment for cancers with multiple drug resistance through the induction of apoptosis Das et al., 2009.
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of related compounds provides insights into the chemical versatility and potential applications of this compound. Dmitriev et al. (2011) reported on the three-component condensation of 1H-pyrrol-2,3-diones with acetonitriles and dimedone, leading to the formation of related chromene derivatives. The crystal and molecular structure of one such derivative was elucidated, contributing to our understanding of the compound's chemical behavior Dmitriev et al., 2011.
Medicinally Promising Derivatives
The compound and its derivatives have also been the focus of synthetic efforts aimed at creating medicinally promising molecules. Boominathan et al. (2011) described an efficient, one-pot synthesis method for producing derivatives with potential medicinal applications through a Michael addition-cyclization reaction. These derivatives were characterized using spectral and X-ray methods, highlighting the compound's utility as a precursor to various bioactive molecules Boominathan et al., 2011.
Antimicrobial Activity
The potential for antimicrobial applications has been explored, with derivatives of the compound showing promise. Ghashang et al. (2013) synthesized a series of derivatives via a solvent-free condensation process, employing pentafluorophenylammonium triflate as a catalyst. These derivatives demonstrated in vitro antimicrobial activity against various bacterial and fungal strains, suggesting the compound's utility in developing new antimicrobial agents Ghashang et al., 2013.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-5-26-14-9-7-13(8-10-14)17-18-15(24)11-22(3,4)12-16(18)28-20(23)19(17)21(25)27-6-2/h7-10,17H,5-6,11-12,23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMHHFDAFMFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC(=C2C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)

![4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2801346.png)
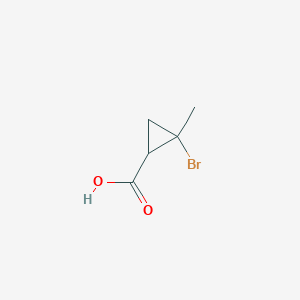
![2-(Methoxycarbonyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2801351.png)
![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2801353.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)
